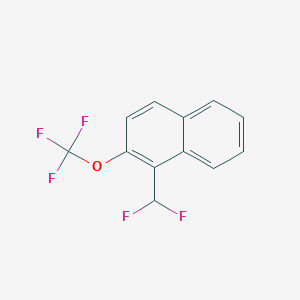

1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Difluormethyl)-2-(trifluormethoxy)naphthalin ist eine organische Verbindung, die zur Klasse der Naphthalinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein sowohl von Difluormethyl- als auch von Trifluormethoxygruppen aus, die an den Naphthalinring gebunden sind. Die Einarbeitung von Fluoratomen in organische Moleküle verleiht diesen oft einzigartige Eigenschaften, wodurch solche Verbindungen in verschiedenen Bereichen wertvoll sind, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften.

Vorbereitungsmethoden

Die Synthese von 1-(Difluormethyl)-2-(trifluormethoxy)naphthalin kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die radikalische Trifluormethylierung von Naphthalinderivaten. Dieser Prozess erfordert typischerweise die Verwendung eines Trifluormethylierungsmittels wie Trifluormethyljodid (CF3I) in Gegenwart eines Radikalstarters wie Azobisisobutyronitril (AIBN) unter bestimmten Reaktionsbedingungen . Ein weiterer Ansatz beinhaltet die Defluorierungsalkylierung von Trifluormethylalkenen mit Alkylradikalen, die aus der durch sichtbares Licht induzierten Deoxygenierung von Xanthatsalzen gewonnen werden . Industrielle Produktionsmethoden können kontinuierliche Fluss-Difluormethylierungsprotokolle beinhalten, die Reagenzien wie Fluoroform (CHF3) für die Difluormethylierungsreaktionen verwenden .

Chemische Reaktionsanalyse

1-(Difluormethyl)-2-(trifluormethoxy)naphthalin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter sauren Bedingungen mit gängigen Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.

Wissenschaftliche Forschungsanwendungen

1-(Difluormethyl)-2-(trifluormethoxy)naphthalin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer fluorierter organischer Moleküle verwendet.

Biologie: Die einzigartige fluorierte Struktur der Verbindung macht sie zu einer wertvollen Sonde in biologischen Studien, insbesondere bei der Untersuchung von Enzym-Substrat-Wechselwirkungen.

Medizin: Fluorierte Verbindungen werden aufgrund ihrer verbesserten metabolischen Stabilität und Bioverfügbarkeit häufig auf ihr Potenzial als pharmazeutische Wirkstoffe untersucht.

Industrie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien, darunter Polymere und Beschichtungen, eingesetzt

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties

Wirkmechanismus

Der Wirkungsmechanismus von 1-(Difluormethyl)-2-(trifluormethoxy)naphthalin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Vorhandensein von Fluoratomen kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen und so deren Aktivität modulieren. Die beteiligten Pfade können je nach Zielmolekül die Hemmung oder Aktivierung spezifischer biochemischer Prozesse umfassen .

Vergleich Mit ähnlichen Verbindungen

1-(Difluormethyl)-2-(trifluormethoxy)naphthalin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-(Difluormethyl)-7-(trifluormethoxy)naphthalin: Diese Verbindung hat eine ähnliche Struktur, jedoch mit der Trifluormethoxygruppe an einer anderen Position am Naphthalinring.

Trifluormethylketone: Diese Verbindungen enthalten ebenfalls Trifluormethylgruppen und sind wertvolle synthetische Ziele in der medizinischen Chemie.

Die Einzigartigkeit von 1-(Difluormethyl)-2-(trifluormethoxy)naphthalin liegt in seinem spezifischen Substitutionsschema am Naphthalinring, das ihm besondere chemische und physikalische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C12H7F5O |

|---|---|

Molekulargewicht |

262.17 g/mol |

IUPAC-Name |

1-(difluoromethyl)-2-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H7F5O/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)18-12(15,16)17/h1-6,11H |

InChI-Schlüssel |

CCDSTUIEKARTAY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)OC(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Difluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11852946.png)

![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)

![(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)

![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)